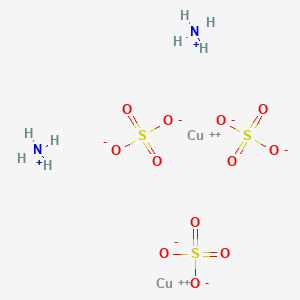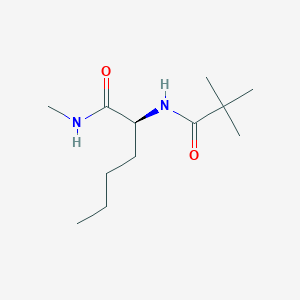
N~2~-(2,2-Dimethylpropanoyl)-N-methyl-L-norleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,2-Dimethylpropanoyl)-N-methyl-L-norleucinamide is an organic compound with a complex structure It is a derivative of norleucine, an amino acid, and contains a dimethylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,2-Dimethylpropanoyl)-N-methyl-L-norleucinamide typically involves the acylation of N-methyl-L-norleucine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,2-Dimethylpropanoyl)-N-methyl-L-norleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylpropanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents such as acyl chlorides and bases like pyridine are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
N~2~-(2,2-Dimethylpropanoyl)-N-methyl-L-norleucinamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N2-(2,2-Dimethylpropanoyl)-N-methyl-L-norleucinamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethylpropanoyl)-β-phenyl-L-phenylalanyl-L-leucyl-L-α-aspartyl-L-isoleucyl-L-isoleucyl-L-tryptophan
- N-[(2,2-Dimethylpropanoyl)sulfanyl]benzamide
Uniqueness
N~2~-(2,2-Dimethylpropanoyl)-N-methyl-L-norleucinamide is unique due to its specific structural features, such as the presence of the dimethylpropanoyl group and the norleucine backbone. These features confer distinct chemical properties and biological activities, making it valuable for various research applications.
Properties
CAS No. |
61429-96-7 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
(2S)-2-(2,2-dimethylpropanoylamino)-N-methylhexanamide |
InChI |
InChI=1S/C12H24N2O2/c1-6-7-8-9(10(15)13-5)14-11(16)12(2,3)4/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16)/t9-/m0/s1 |
InChI Key |
SROSUKIWQFTSAQ-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NC)NC(=O)C(C)(C)C |
Canonical SMILES |
CCCCC(C(=O)NC)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Hexylsulfanyl)-3-[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14570634.png)

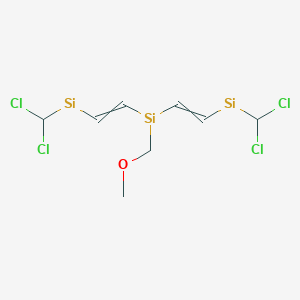
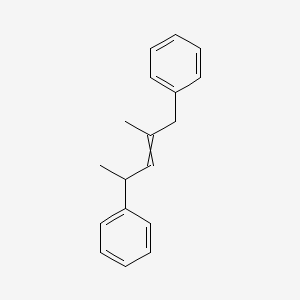

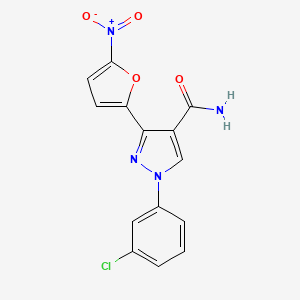

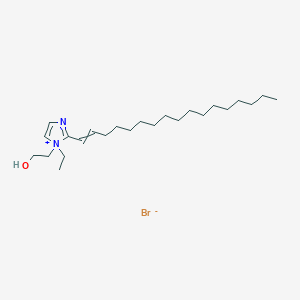
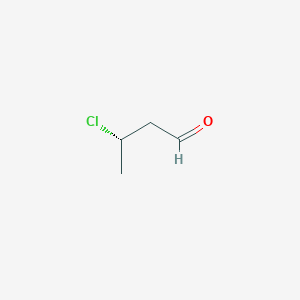
![(E)-N-Butyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14570716.png)
![4-Propoxyphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14570721.png)
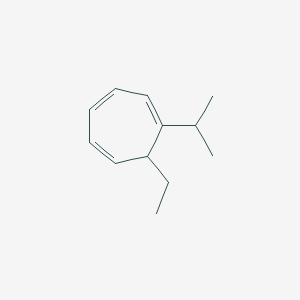
![6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14570736.png)
